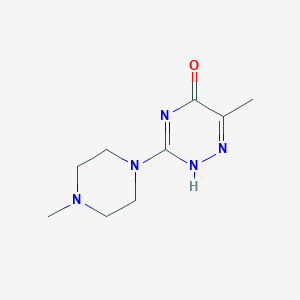![molecular formula C9H11N3O2S B256003 [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea, also known as MOTU, is a synthetic compound that has been the subject of scientific research in recent years. MOTU is a thiourea derivative that has been shown to have potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been the subject of scientific research due to its potential applications in various fields. In medicine, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-cancer properties. Studies have shown that [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to have potential as a plant growth regulator. Studies have shown that [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea can increase the growth of certain crops, such as tomato and cucumber. Additionally, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-fungal properties, making it a potential candidate for the development of new fungicides.
In materials science, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to have potential as a photochromic material. Studies have shown that [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea can undergo reversible photochromism, changing color upon exposure to UV light. This property makes [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea a potential candidate for the development of new photochromic materials.
Wirkmechanismus
The mechanism of action of [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, studies have suggested that [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea inhibits the activity of certain enzymes, such as topoisomerase and histone deacetylase. Additionally, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to induce oxidative stress, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has various biochemical and physiological effects. In cancer cells, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to induce cell cycle arrest and apoptosis. Additionally, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. In plants, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to increase growth and have anti-fungal properties. In materials science, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to undergo reversible photochromism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea in lab experiments include its potential anti-cancer, anti-inflammatory, and anti-fungal properties, as well as its potential as a plant growth regulator and photochromic material. Additionally, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is relatively easy to synthesize, making it accessible for research purposes. However, the limitations of using [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea in lab experiments include its low yield of synthesis and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. In medicine, further studies are needed to fully understand the mechanism of action of [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea and its potential as an anti-cancer and anti-inflammatory agent. Additionally, studies are needed to determine the safety and efficacy of [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea in vivo. In agriculture, further studies are needed to determine the optimal concentration and application method of [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea as a plant growth regulator and fungicide. In materials science, further studies are needed to explore the potential of [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea as a photochromic material and its applications in various fields.
Synthesemethoden
The synthesis of [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form 2-chloro-5-methoxybenzoic acid. This intermediate is then reacted with potassium thiocyanate to form the corresponding thiourea derivative, [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. The overall yield of [[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea synthesis is around 50%.
Eigenschaften
Produktname |
[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
|---|---|
Molekularformel |
C9H11N3O2S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
N'-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioic acid |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-3-6(8(7)13)5-11-12-9(10)15/h2-5,11H,1H3,(H3,10,12,15)/b6-5- |
InChI-Schlüssel |
XQOCKPVEVDZIGG-WAYWQWQTSA-N |
Isomerische SMILES |
COC1=CC=C/C(=C/N/N=C(/N)\S)/C1=O |
SMILES |
COC1=CC=CC(=CNNC(=S)N)C1=O |
Kanonische SMILES |
COC1=CC=CC(=CNNC(=S)N)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)




![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)